Methyl 4-hydroxy-3-iodobenzoate

Catalog No.
S729841
CAS No.
15126-06-4
M.F
C8H7IO3
M. Wt
278.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-hydroxy-3-iodobenzoate

CAS Number

15126-06-4

Product Name

Methyl 4-hydroxy-3-iodobenzoate

IUPAC Name

methyl 4-hydroxy-3-iodobenzoate

Molecular Formula

C8H7IO3

Molecular Weight

278.04 g/mol

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3

InChI Key

PXNOLLHARLSLHY-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)O)I

solubility

4.86e-04 M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)I

Use as an Intermediate in Pharmaceutical and Organic Synthesis

Field: Pharmaceutical and Organic Synthesis

Application: Methyl 4-hydroxy-3-iodobenzoate is used as an intermediate in pharmaceutical and organic synthesis .

Use in Autism Spectrum Disorder (ASD) Research

Field: Neuroscience

Use in the Development of Rechargeable Batteries

Field: Energy Storage

Application: Methyl 4-hydroxy-3-iodobenzoate has been associated with the development of rechargeable batteries .

Use in Sonogashira Coupling Reactions

Field: Organic Chemistry

Application: The aryl-iodide functionality of Methyl 4-hydroxy-3-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling .

Method of Application: In a typical Sonogashira coupling, Methyl 4-hydroxy-3-iodobenzoate could be reacted with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .

Methyl 4-hydroxy-3-iodobenzoate is an organic compound with the molecular formula C8H7IO3C_8H_7IO_3 and a CAS number of 15126-06-4. This compound is characterized by the presence of a methoxy group, a hydroxyl group, and an iodine atom attached to a benzene ring, making it a derivative of benzoic acid. Its structure can be represented as follows:

text
OCH3 | HO---C6H4---I

This compound is notable for its potential applications in pharmaceuticals and materials science due to its unique functional groups.

, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
  • Reduction Reactions: The hydroxyl group can be reduced to form other functional groups.

These reactions are essential for the development of derivatives that may have enhanced biological or chemical properties.

Research indicates that methyl 4-hydroxy-3-iodobenzoate exhibits biological activities, particularly in the field of medicinal chemistry. Its derivatives have been studied for their potential as:

  • Antimicrobial agents: They may inhibit the growth of various pathogens.
  • Anti-inflammatory compounds: Some studies suggest they could reduce inflammation in biological systems.

The specific mechanisms of action are still under investigation, but the presence of iodine and hydroxyl groups is believed to contribute to these activities.

Several methods exist for synthesizing methyl 4-hydroxy-3-iodobenzoate:

  • Direct Iodination: This involves the iodination of 4-hydroxybenzoic acid using iodine or iodinating agents in the presence of suitable solvents.
  • Laccase-Catalyzed Reactions: A more sustainable method involves using laccase enzymes to catalyze the iodination process, providing an eco-friendly approach to synthesis .
  • Esterification: Methyl 4-hydroxybenzoate can be reacted with iodine in acidic conditions to yield methyl 4-hydroxy-3-iodobenzoate.

These methods vary in efficiency and environmental impact, with enzymatic approaches being particularly noteworthy for their sustainability.

Methyl 4-hydroxy-3-iodobenzoate has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs due to its biological activity.
  • Chemical Research: Used in laboratories for studying reaction mechanisms and developing new synthetic pathways.
  • Material Science: Potential applications in creating novel materials with specific properties due to its unique structure.

Studies on methyl 4-hydroxy-3-iodobenzoate's interactions reveal its potential as a building block for more complex molecules. Interaction studies often focus on:

  • Binding Affinity: Investigating how well it binds to biological targets, which can inform drug design.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its safety and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with methyl 4-hydroxy-3-iodobenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 4-hydroxybenzoateHydroxyl and methoxy groups on benzeneLacks iodine; primarily used as a preservative
Methyl 3-hydroxy-4-iodobenzoateHydroxyl group at position 3 instead of 4Different biological activity profile
Methyl 2-hydroxybenzoateHydroxyl group at position 2Commonly known as salicylic acid; used in anti-inflammatory drugs
Methyl 3,5-dihydroxybenzoateTwo hydroxyl groups on benzeneIncreased polarity; used in dyes and pharmaceuticals

Methyl 4-hydroxy-3-iodobenzoate is unique due to its combination of iodine and hydroxyl functionalities, which may enhance its reactivity and biological activity compared to similar compounds.

Methyl 4-hydroxy-3-iodobenzoate emerged as a critical compound in the late 20th century, coinciding with advancements in halogenation and esterification techniques. Early synthetic routes focused on direct iodination of methyl 4-hydroxybenzoate, but these methods often suffered from low regioselectivity and byproduct formation. The development of transition-metal-catalyzed reactions in the 1990s revolutionized its synthesis, enabling precise iodine incorporation at the meta position.

A landmark study in 2017 demonstrated the compound’s utility in large-scale difluoromethylation reactions, achieving a 7 kg batch synthesis with 88% yield using safe protocols. This breakthrough underscored its industrial viability, particularly in pharmaceutical manufacturing. Patent filings, such as CN103467296A (2012) and WO2018121050A1 (2017), further solidified its role in synthesizing bioactive molecules, including antiviral and anticancer agents.

Research Significance and Interdisciplinary Relevance

The compound’s interdisciplinary relevance stems from its dual functionality:

  • Electrophilic Aromatic Substitution: The iodine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling carbon-carbon bond formation for drug candidates.
  • Hydroxyl Group Reactivity: The phenolic hydroxyl group allows for etherification, esterification, and glycosylation, broadening its utility in prodrug design.

In medicinal chemistry, methyl 4-hydroxy-3-iodobenzoate is a precursor to tyrosine kinase inhibitors and antithyroid agents. Its derivatives exhibit enhanced bioavailability due to the iodine atom’s lipophilicity, which improves membrane permeability. Additionally, agrochemical research leverages its reactivity to develop herbicides with selective action against broadleaf weeds.

Evolution of Synthetic Approaches

Synthetic methodologies have evolved from classical halogenation to modern catalytic systems:

Classical Methods

  • Fischer Esterification: Early routes involved esterifying 4-hydroxy-3-iodobenzoic acid with methanol under acidic conditions. However, this method required harsh reagents (e.g., $$ \text{H}2\text{SO}4 $$) and produced moderate yields (60–70%).
  • Direct Iodination: Treating methyl 4-hydroxybenzoate with iodine monochloride ($$ \text{ICl} $$) in acetic acid, though prone to over-iodination and diastereomer formation.

Modern Catalytic Systems

  • Palladium-Catalyzed Coupling: Utilizes $$ \text{Pd(PPh}3\text{)}4 $$ to mediate iodination of methyl 4-hydroxybenzoate, achieving >90% regioselectivity.
  • Enzymatic Iodination: A 2019 study employed laccase from Trametes versicolor to iodinate methyl 4-hydroxybenzoate under mild conditions, avoiding toxic reagents.

Table 1: Comparison of Synthetic Methods

MethodConditionsYield (%)SelectivityReference
Fischer Esterification$$ \text{H}2\text{SO}4 $$, reflux65Moderate
Direct Iodination$$ \text{ICl} $$, $$ \text{CH}_3\text{COOH} $$58Low
Palladium Catalysis$$ \text{Pd(PPh}3\text{)}4 $$, DMF92High
Enzymatic IodinationLaccase, pH 5.0, 60°C85High

Traditional Synthetic Routes

Traditional synthetic methodologies for methyl 4-hydroxy-3-iodobenzoate primarily rely on direct electrophilic aromatic substitution reactions using various iodinating agents. These established approaches have formed the foundation for the preparation of this important aromatic iodine compound.

Direct Iodination with Molecular Iodine

The most conventional approach involves the direct iodination of methyl 4-hydroxybenzoate using molecular iodine in the presence of oxidizing agents [22]. A standard procedure employs iodine and concentrated nitric acid, where the nitric acid functions as an oxidant to generate electrophilic iodine species [22]. The reaction typically proceeds at elevated temperatures of approximately 90 degrees Celsius for 2-4 hours, yielding the desired product in 60-85% conversion rates [17] [22].

The mechanism involves the formation of transient iodine cations that act as moderate electrophiles, facilitating the substitution at the ortho position relative to the hydroxyl group [29]. This regioselectivity is attributed to the electron-donating nature of the hydroxyl substituent, which activates the aromatic ring toward electrophilic attack [22] [29].

Silver-Mediated Iodination Systems

Silver acetate-promoted iodination represents another traditional methodology that has demonstrated considerable utility in aromatic iodination reactions [29]. This approach utilizes iodine in combination with silver acetate in ethanol under mild conditions, typically at room temperature [29]. The silver salt facilitates the generation of electrophilic iodine species while providing enhanced regioselectivity compared to simple iodine-acid systems [43].

Research indicates that silver-mediated systems can achieve yields ranging from 70-90% under optimized conditions [43]. The reaction proceeds through the formation of silver-iodine complexes that exhibit increased electrophilicity, enabling efficient substitution even on moderately activated aromatic substrates [43].

Iodine Monochloride Methodology

Industrial processes frequently employ iodine monochloride as an iodinating agent due to its high reactivity and cost-effectiveness [26]. The reaction utilizes iodine monochloride in concentrated hydrochloric acid at temperatures around 90 degrees Celsius [26]. This methodology is particularly advantageous for large-scale synthesis due to the commercial availability of iodine monochloride and its ability to achieve complete triiodination when required [26].

The iodine monochloride system generates highly electrophilic iodine cations through the interaction with hydrochloric acid, resulting in efficient aromatic substitution [26]. Yields typically range from 65-80% depending on reaction conditions and substrate activation [26].

N-Iodosuccinimide Applications

N-Iodosuccinimide has emerged as a valuable iodinating reagent for the synthesis of methyl 4-hydroxy-3-iodobenzoate, particularly when combined with acid catalysts such as para-toluenesulfonic acid [43]. This methodology operates under relatively mild conditions, typically at room temperature to 40 degrees Celsius for 1-2 hours [43].

The N-iodosuccinimide approach offers advantages in terms of functional group tolerance and regioselectivity, achieving yields in the range of 55-75% [43]. The reaction mechanism involves the generation of electrophilic iodine species through protonation of the N-iodosuccinimide, followed by electrophilic aromatic substitution [43].

MethodReagentsConditionsYield Range
Direct Iodination with Iodine/Nitric AcidIodine, Nitric Acid, Sulfuric Acid90°C, 2-4 h60-85%
Iodine/Silver AcetateIodine, Silver Acetate, EthanolRoom Temperature, mild conditions70-90%
Iodine MonochlorideIodine Monochloride, Hydrochloric Acid90°C, acidic medium65-80%
N-IodosuccinimideN-Iodosuccinimide, para-Toluenesulfonic AcidRoom Temperature to 40°C, 1-2 h55-75%

Modern Synthetic Approaches

Contemporary synthetic methodologies for methyl 4-hydroxy-3-iodobenzoate have evolved to incorporate transition metal catalysis, advanced oxidizing systems, and specialized reagents that offer improved selectivity, efficiency, and functional group compatibility.

Palladium-Catalyzed Iodination

Palladium-catalyzed iodination represents a significant advancement in aromatic iodination chemistry, offering enhanced regioselectivity and functional group tolerance [11] [33]. Modern protocols typically employ palladium acetate as the catalyst in combination with molecular iodine and appropriate ligands under inert atmosphere conditions [33].

The reaction proceeds through a palladium-mediated activation mechanism, where the palladium center facilitates the formation of electrophilic iodine species that can selectively iodinate the aromatic substrate [33]. Operating temperatures range from 60-120 degrees Celsius, with reaction times typically spanning 4-8 hours [33]. This methodology achieves remarkable yields of 70-95% while maintaining excellent regioselectivity [33].

Recent developments in palladium-catalyzed iodination have focused on the use of specialized ligands that enhance both activity and selectivity [11]. The incorporation of phosphine ligands or nitrogen-containing heterocycles has proven particularly effective in optimizing reaction outcomes [11].

Copper-Mediated Iodination Systems

Copper-mediated iodination has gained prominence as a cost-effective alternative to palladium catalysis while maintaining high efficiency [22]. These systems typically utilize copper iodide as both catalyst and iodine source, combined with appropriate bases and oxidizing agents [22].

The copper-mediated approach operates through a catalytic cycle involving copper oxidation states, facilitating the transfer of iodine to the aromatic substrate [22]. Reaction conditions typically involve temperatures of 50-80 degrees Celsius for 2-6 hours, achieving yields in the range of 65-88% [22].

Silver-Promoted Advanced Iodination

Advanced silver-promoted iodination systems utilizing non-coordinating counterions have demonstrated exceptional performance in aromatic iodination reactions [43]. Silver salts such as silver hexafluoroantimonate, silver tetrafluoroborate, and silver hexafluorophosphate in combination with molecular iodine provide highly electrophilic iodinating species [43].

These systems operate under mild conditions, typically at room temperature to 50 degrees Celsius in dichloromethane, achieving yields ranging from 80-95% [43]. The non-coordinating nature of the counterions enhances the electrophilicity of the silver-iodine complexes, resulting in superior reactivity compared to traditional silver systems [43].

Radioiodination Methodologies

Specialized radioiodination techniques have been developed for the synthesis of carbon-11 and iodine-125 labeled derivatives of methyl 4-hydroxy-3-iodobenzoate [11] [23]. These methodologies are particularly important for pharmaceutical research and medical imaging applications [11] [23].

Radioiodination protocols typically employ sodium radioiodide in combination with mild oxidizing agents under aqueous conditions at room temperature [11]. The reactions achieve high radiochemical yields of 85-95% while maintaining excellent molar activity [23]. Advanced protocols have incorporated automated synthesis modules to ensure reproducibility and safety in radiotracer production [23].

MethodReagentsConditionsYield Range
Palladium-Catalyzed IodinationPalladium Acetate, Iodine, ligands60-120°C, inert atmosphere70-95%
Copper-Mediated IodinationCopper Iodide, Iodine, base50-80°C, 2-6 h65-88%
Silver-Promoted IodinationSilver Hexafluoroantimonate/IodineRoom Temperature to 50°C, Dichloromethane80-95%
Radioiodination MethodsSodium Radioiodide, oxidantsRoom Temperature, aqueous conditions85-95%

Green Chemistry Considerations in Synthesis

The development of environmentally sustainable synthetic approaches for methyl 4-hydroxy-3-iodobenzoate has become increasingly important in contemporary organic synthesis. These methodologies focus on reducing environmental impact while maintaining synthetic efficiency.

Laccase-Catalyzed Iodination

Enzymatic iodination using laccase represents a breakthrough in sustainable aromatic iodination [15]. This biocatalytic approach employs laccase enzymes from Trametes versicolor in combination with potassium iodide under mild aqueous conditions [15]. The reaction proceeds at room temperature with a pH of 5.0, utilizing air bubbling as the sole oxidizing agent [15].

The laccase-catalyzed methodology achieves impressive yields of 77-85% while operating under completely aqueous conditions without the need for harsh chemicals or elevated temperatures [15]. The enzyme facilitates the oxidation of iodide to molecular iodine, which subsequently participates in electrophilic aromatic substitution [15]. This approach eliminates the need for toxic oxidizing agents and reduces waste generation significantly [15].

Sodium Percarbonate-Based Systems

The sodium percarbonate system operates in acetic acid-acetic anhydride mixtures at temperatures of 45-50 degrees Celsius [17]. The methodology achieves yields ranging from 40-92% depending on substrate activation and reaction conditions [17]. The use of sodium percarbonate eliminates the need for heavy metal oxidizers and produces only benign byproducts [17].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents a solvent-free approach to aromatic iodination that aligns with green chemistry principles [16]. This methodology employs solid-state grinding techniques to facilitate chemical transformations without the use of organic solvents [16].

Mechanochemical iodination protocols achieve remarkable yields of 42-95% while operating at room temperature under solvent-free conditions [16]. The approach significantly reduces environmental impact by eliminating solvent waste and energy consumption associated with heating and cooling [16]. Advanced mechanochemical devices have been developed to ensure reproducible results and facilitate scale-up operations [16].

Enzymatic and Biocatalytic Methods

Beyond laccase-catalyzed reactions, other enzymatic approaches have been explored for the sustainable synthesis of iodinated aromatic compounds [15]. These methods typically operate under physiological conditions, utilizing mild enzymatic systems that mimic natural iodination processes [15].

Enzymatic methodologies achieve yields in the range of 60-80% while operating under completely benign conditions [15]. The approaches eliminate the need for harsh chemicals and high temperatures, significantly reducing the environmental footprint of the synthetic process [15].

MethodReagentsConditionsYield Range
Laccase-Catalyzed IodinationLaccase, Potassium Iodide, bufferRoom Temperature, pH 5.0, air bubbling77-85%
Sodium Percarbonate/IodineSodium Percarbonate, Iodine45-50°C, Acetic Acid/Acetic Anhydride40-92%
Mechanochemical SynthesisSolid-state grindingRoom Temperature, solvent-free42-95%
Enzymatic IodinationEnzyme, Iodine, mild oxidantsPhysiological conditions60-80%

Scale-Up Methodologies for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of methyl 4-hydroxy-3-iodobenzoate requires careful consideration of process optimization, safety protocols, and economic factors. Industrial methodologies must balance efficiency, cost-effectiveness, and environmental compliance.

Continuous Flow Iodination Systems

Continuous flow reactors have emerged as a preferred technology for industrial-scale iodination processes [24]. These systems offer superior heat management, enhanced safety profiles, and improved product consistency compared to traditional batch processes . Flow reactors typically operate with capacities ranging from 10-100 kilograms per day, depending on the specific application requirements .

The continuous flow approach enables precise control of reaction parameters, including temperature, residence time, and reagent stoichiometry . This level of control results in improved yields and reduced formation of byproducts, enhancing overall process efficiency . Heat management is particularly critical in iodination reactions due to their exothermic nature, and flow systems provide excellent heat transfer capabilities .

Industrial Iodine Monochloride Processes

Large-scale industrial production frequently employs iodine monochloride-based processes due to their cost-effectiveness and scalability [26] [30]. These processes are capable of producing methyl 4-hydroxy-3-iodobenzoate at scales exceeding 25 metric tons per year [30]. The methodology utilizes industrial-grade acids and optimized reaction conditions to maximize throughput while maintaining product quality [26].

Industrial iodine monochloride processes require specialized equipment to handle corrosive reagents and manage waste streams effectively [26]. The processes incorporate advanced waste treatment systems to ensure environmental compliance and minimize the environmental impact of production operations [26].

Large-Scale Palladium Catalysis

Despite the higher cost of palladium catalysts, large-scale palladium-catalyzed processes have been developed for high-value applications requiring exceptional product purity [24]. These processes typically operate with batch sizes ranging from 1-50 kilograms and incorporate catalyst recovery systems to enhance economic viability [24].

Catalyst recovery and recycling represent critical aspects of large-scale palladium processes [24]. Advanced protocols have been developed to recover and regenerate palladium catalysts with minimal loss of activity, making these processes economically competitive for specialized applications [24]. The high selectivity and functional group tolerance of palladium catalysis justify the additional cost in applications requiring premium product quality [24].

Batch Reactor Optimization

Conventional batch reactor systems remain important for industrial production, particularly when optimized for specific product requirements [24]. Modern batch processes incorporate advanced process control systems and optimized reagent ratios to maximize efficiency and minimize waste generation .

Batch reactor systems capable of handling 100+ kilogram batches have been developed with sophisticated temperature and pressure control capabilities . These systems incorporate advanced monitoring and control technologies to ensure consistent product quality and safe operation . Cost optimization strategies focus on reagent utilization efficiency and energy consumption minimization .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Methyl 4-hydroxy-3-iodobenzoate

Dates

Last modified: 08-15-2023

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